Veratryl alcohol

Lignin Peroxidase Assay Enzymatic Kinetics Biochemical Cofactor

Veratryl alcohol (VA) is the mandatory, non-substitutable substrate for lignin peroxidase (LiP) activity assays. Unlike anisyl alcohol, only VA completes the LiP catalytic cycle by reducing Compound II, ensuring sustained turnover. High-purity VA (>98% GC) eliminates lag phases in spectrophotometric monitoring. VA is the established precursor for veratraldehyde synthesis (>99% selectivity) and the sole raw material for cyclotriveratrylene (CTV) production. For LiP research, lignin degradation models, or supramolecular chemistry, VA is irreplaceable.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 93-03-8
Cat. No. B135867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeratryl alcohol
CAS93-03-8
SynonymsVeratryl Alcohol;  (3,4-Dimethoxyphenyl)methanol;  3,4-Dimethoxybenzenemethanol;  3,4-Dimethoxybenzyl Alcohol;  3,4-Dimethoxyphenylmethyl Alcohol;  NSC 6317;  Veratralcohol;  USP Verapamil Related Compound F; 
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CO)OC
InChIInChI=1S/C9H12O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3
InChIKeyOEGPRYNGFWGMMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veratryl Alcohol CAS 93-03-8: Technical Specifications and Primary Research Applications for Scientific Procurement


Veratryl alcohol (VA; 3,4-dimethoxybenzyl alcohol; CAS 93-03-8; C9H12O3; MW 168.19) is a naturally occurring secondary metabolite of ligninolytic white-rot fungi and is a foundational, non-phenolic aromatic alcohol. It is commercially available as a colorless to light yellow liquid with standard analytical specifications of >98.0% purity by GC, a boiling point of 173 °C at 14 mmHg, and a refractive index of approximately 1.55 . Its primary research significance stems from its essential physiological role in the fungal extracellular enzymatic system, where it functions as a physiological substrate and stabilizing agent for lignin peroxidase (LiP) [1]. VA is widely utilized as a model substrate to assay LiP activity and as a critical intermediate in the chemical synthesis of cyclotriveratrylene and the catalytic production of the fine chemical veratraldehyde [2].

Why Veratryl Alcohol Cannot Be Substituted: A Procurement Risk Analysis Based on Differential Biochemical Function


Despite the availability of other aryl alcohols, veratryl alcohol (VA) cannot be substituted generically due to its unique dual role in the lignin peroxidase (LiP) catalytic cycle. While compounds like anisyl alcohol (AA) can be oxidized by LiP, their biochemical interactions with the enzyme's active intermediates are fundamentally different. AA reacts exclusively with the highly oxidized LiP Compound I, but cannot reduce the subsequent Compound II back to the resting enzyme [1]. This results in a stalled catalytic cycle and a non-functional assay or degradation system. VA is uniquely capable of efficiently reducing LiP Compound II, a kinetic step essential for completing the catalytic cycle and sustaining enzymatic turnover [1][2]. This mechanistic prerequisite renders VA irreplaceable as a co-substrate or mediator in all standard LiP activity assays and in vitro lignin degradation models. The following evidence quantifies these and other critical performance differences against its closest structural and functional analogs.

Veratryl Alcohol Procurement Guide: Head-to-Head Quantitative Differentiation from Anisyl Alcohol and Veratraldehyde


VA vs. Anisyl Alcohol: Essential for Completing the Lignin Peroxidase Catalytic Cycle

Veratryl alcohol (VA) is uniquely capable of reducing both Compound I and Compound II of lignin peroxidase (LiP), a requisite for sustaining the enzyme's catalytic cycle. In direct contrast, the close analog anisyl alcohol (AA) can only reduce Compound I, leading to enzymatic stalling [1]. This fundamental kinetic difference means that VA is not merely a superior substrate but an essential co-substrate for any LiP-based assay or reaction involving AA or other monomethoxylated substrates. The catalytic cycle cannot proceed to completion without VA or another substrate that can reduce Compound II [1][2].

Lignin Peroxidase Assay Enzymatic Kinetics Biochemical Cofactor

VA vs. Chlorinated Anisyl Alcohols: Substrate Efficiency for Aryl Alcohol Oxidases

In the context of fungal extracellular H2O2-generating systems, Veratryl alcohol (VA) demonstrates a measurably lower efficiency as a substrate for aryl alcohol oxidases (AAO) compared to chlorinated anisyl alcohols. This is not a deficit but a critical functional distinction that dictates its primary role as a LiP mediator rather than an AAO substrate. Quantitative studies with the white-rot fungus Bjerkandera sp. strain BOS55 have established that both mono- and dichlorinated anisyl alcohols are 'distinctly better substrates' for AAO than VA [1]. This kinetic preference channels the chlorinated analogs toward the AAO-mediated production of extracellular H2O2, a process essential for initiating peroxidase activity, while sparing VA to serve its primary, more specialized function as a redox mediator for lignin peroxidase (LiP) [2]. For researchers studying fungal physiology, this data explains why VA and its chlorinated analogs are not functionally redundant.

Fungal Metabolism Aryl Alcohol Oxidase Lignin Degradation

VA vs. Chlorinated Aromatic Cofactors: Mediation Efficiency in Anisyl Alcohol Oxidation

While veratryl alcohol (VA) is a classic redox mediator, its efficiency in mediating the oxidation of certain target substrates can be surpassed by other fungal metabolites. In a direct comparative study of the LiP-mediated oxidation of anisyl alcohol (AA), the natural fungal metabolite 2-chloro-1,4-dimethoxybenzene (2Cl-14DMB) was identified as a 'cofactor superior to veratryl alcohol' [1]. The study quantified this superior performance by the molar ratio of product formed to cofactor consumed, achieving a ratio of up to 13:1 for the oxidation of AA to anisaldehyde when mediated by 2Cl-14DMB [1]. This finding indicates that for applications specifically requiring a high-turnover mediator for AA oxidation, 2Cl-14DMB may offer greater efficiency. However, for the vast majority of LiP research where the standard model substrate or the essential catalytic role is required, VA remains the benchmark.

Redox Mediator Biocatalysis Cofactor Efficiency

VA vs. Veratraldehyde (VADE): Selective Catalytic Oxidation Yields from Veratryl Alcohol

Veratryl alcohol (VA) serves as the critical starting material for the catalytic synthesis of veratraldehyde (VADE), a high-value fine chemical. Modern heterogeneous catalytic processes have been optimized to achieve near-quantitative conversion and selectivity. A 2024 study employing a Mordenite-supported Fe(5%)/Ni(15%) bimetallic catalyst achieved a veratryl alcohol (VA) conversion of 100% with a selectivity to veratraldehyde (VADE) of 99% in a continuous flow reactor at 90 °C [1]. In a separate study using a ruthenium catalyst (Ru/Al2O3), an 89% yield of VADE was obtained from VA in a batch reactor at 160 °C and 5 bar air pressure [2]. These data underscore the synthetic utility of VA as a highly efficient precursor for producing the corresponding aldehyde, a reaction that is central to both its industrial value and its role as an oxidative intermediate.

Heterogeneous Catalysis Selective Oxidation Green Chemistry

Purity of Commercial VA: Impact on Eliminating Lag Phase in Lignin Peroxidase Assays

The analytical purity of commercially sourced veratryl alcohol (VA) has a direct and quantifiable impact on the reliability of standard enzyme assays. Research has demonstrated that using high-purity VA, synthesized by reduction of veratraldehyde with sodium borohydride, eliminates a significant lag period commonly observed in lignin peroxidase (LiP) activity assays when using less pure commercial preparations [1]. This lag period introduces experimental error and reduces assay sensitivity, particularly for samples with low enzymatic activity. The use of high-purity VA (e.g., >98.0% by GC ) therefore directly translates to more accurate, sensitive, and reproducible kinetic measurements for LiP research.

Enzyme Assay Analytical Purity Lignin Peroxidase

Optimal Scientific and Industrial Application Scenarios for Veratryl Alcohol CAS 93-03-8 Based on Quantified Differentiation


Gold-Standard Lignin Peroxidase (LiP) Activity Assays

As established by the kinetic evidence, veratryl alcohol (VA) is the mandatory, non-substitutable substrate for any standard assay of lignin peroxidase (LiP) activity. The inability of analogs like anisyl alcohol to complete the catalytic cycle means that only VA can serve as the primary electron donor for continuous, quantitative spectrophotometric monitoring of LiP turnover [1]. Using high-purity VA is further critical to eliminate the lag phase and ensure the highest assay sensitivity and reproducibility [2].

Investigating and Modeling Fungal Lignin Degradation Pathways

Veratryl alcohol's well-characterized dual role as a natural fungal metabolite and a LiP redox mediator makes it an essential tool for constructing accurate in vitro models of white-rot fungal ligninolysis. Its specific function is distinct from other aryl alcohols, such as the chlorinated anisyl alcohols, which are more efficient substrates for H2O2-generating oxidases [1]. VA is therefore the correct compound to use when the specific research aim is to study the LiP-mediated step of the degradation process, separate from the oxidase-mediated initiation steps.

Selective Chemical Oxidation to Veratraldehyde in Catalysis Research

VA is the established and efficient precursor for the selective catalytic synthesis of the fine chemical veratraldehyde (VADE). The quantitative benchmarks of >99% selectivity at complete conversion in modern flow reactors underscore its value as a model substrate for developing and benchmarking novel heterogeneous oxidation catalysts [1]. This high efficiency makes VA-derived processes attractive for green chemistry and industrial applications aimed at valorizing lignin-derived aromatic alcohols.

Synthesis of Cyclotriveratrylene (CTV) and Supramolecular Hosts

Veratryl alcohol is the essential raw material for the synthesis of cyclotriveratrylene (CTV), a key building block in host-guest and supramolecular chemistry [1]. The unique bowl-shaped structure of CTV, which is directly derived from VA, is not accessible from the closely related analog veratraldehyde or other simple benzyl alcohols. This application provides a distinct and high-value synthetic niche for VA procurement, separate from its biochemical uses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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